molecular formula C16H10Cl2N4O2S B2368070 (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole CAS No. 325807-11-2

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole

Cat. No.: B2368070
CAS No.: 325807-11-2
M. Wt: 393.24
InChI Key: ZDMWWUHLKFMMJP-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(3-nitrobenzylidene)hydrazine in the presence of a thiazole ring-forming reagent. Common reagents used in this synthesis include acetic acid, ethanol, and a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro and dichlorophenyl groups may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole: can be compared with other thiazole derivatives such as:

Uniqueness

The unique combination of the nitro group, dichlorophenyl group, and thiazole ring in this compound may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O2S/c17-13-5-4-11(7-14(13)18)15-9-25-16(20-15)21-19-8-10-2-1-3-12(6-10)22(23)24/h1-9H,(H,20,21)/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMWWUHLKFMMJP-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.